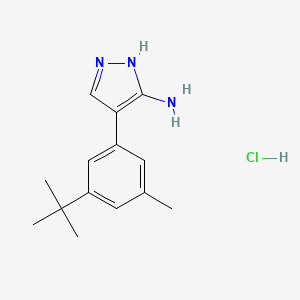
4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride, also known as 4-TBMPH, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of pyrazolone and has been used in various experiments in the areas of biochemistry, pharmacology, and physiology.
科学的研究の応用
4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride has been used in various scientific research experiments, including studies on the effects of drugs on the central nervous system, on the cardiovascular system, and on the immune system. It has also been used to study the effects of various hormones on the body, and to study the effects of various toxins on the body. Additionally, 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride has been used in the synthesis of various other pyrazolone derivatives.
作用機序
The mechanism of action of 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride is not fully understood. However, it is believed to interact with various receptors in the body, including serotonin, dopamine, and norepinephrine receptors. It has also been suggested that 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride may modulate the activity of certain enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride are not fully understood. However, it is believed to have various effects on the body, including the modulation of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. It has also been suggested that 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride may have anti-inflammatory, anti-oxidant, and anti-cancer effects.
実験室実験の利点と制限
The advantages of using 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride in lab experiments include its low cost and its ease of synthesis. Additionally, 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride is relatively stable and can be stored for long periods of time. The main limitation of using 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride in lab experiments is that its mechanism of action is not fully understood, and its effects on the body are not fully known.
将来の方向性
The future directions for 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride research include further studies on its mechanism of action, its effects on various organs and systems in the body, and its potential therapeutic applications. Additionally, further studies could be conducted to investigate the potential of 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride as a drug delivery system, and to investigate the potential of 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, further research could be conducted to investigate the potential of 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride as a tool for drug discovery and development.
合成法
The synthesis of 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride involves the alkylation of 1H-pyrazol-3-amine with 3-tert-butyl-5-methylphenyl bromide. This reaction is performed in a solvent such as toluene, at a temperature of 70-80°C. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride. This method has been used in the synthesis of various other pyrazolone derivatives.
特性
IUPAC Name |
4-(3-tert-butyl-5-methylphenyl)-1H-pyrazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c1-9-5-10(12-8-16-17-13(12)15)7-11(6-9)14(2,3)4;/h5-8H,1-4H3,(H3,15,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLPMJJFLNIFCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C)C2=C(NN=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1387585.png)

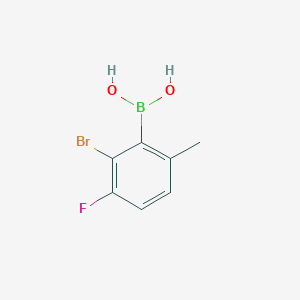
![8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1387589.png)
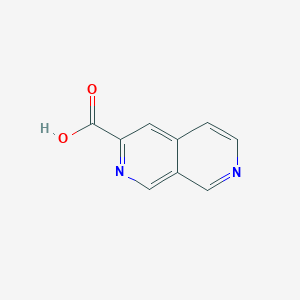
![3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1387591.png)


![Amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid](/img/structure/B1387594.png)
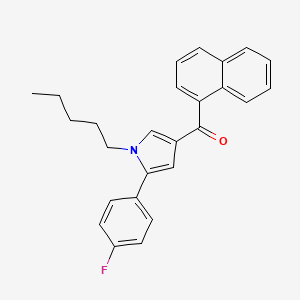
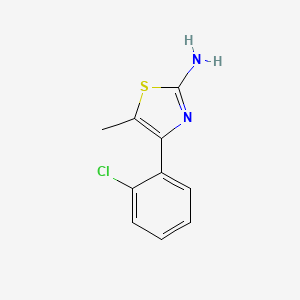


![N-Cbz-2-azabicyclo[2.2.1]heptan-7-one](/img/structure/B1387603.png)